molecular formula C23H26N4O2S B2766569 N-[4-[(Z)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]-1,3-thiazol-2-yl]-N-(2,6-diethylphenyl)acetamide CAS No. 1223865-62-0

N-[4-[(Z)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]-1,3-thiazol-2-yl]-N-(2,6-diethylphenyl)acetamide

Cat. No.: B2766569
CAS No.: 1223865-62-0
M. Wt: 422.55
InChI Key: LHRRGNKVDZXLKB-UHFFFAOYSA-N
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Description

N-[4-[(Z)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]-1,3-thiazol-2-yl]-N-(2,6-diethylphenyl)acetamide is a synthetic organic compound characterized by a thiazole core substituted with a (Z)-configured propenyl chain bearing cyano, oxo, and pyrrolidin-1-yl groups.

Crystallographic refinement tools like SHELX () are critical for resolving its three-dimensional structure, particularly for confirming stereochemistry (e.g., Z-configuration) and intermolecular interactions .

Properties

IUPAC Name

N-[4-[(Z)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]-1,3-thiazol-2-yl]-N-(2,6-diethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2S/c1-4-17-9-8-10-18(5-2)21(17)27(16(3)28)23-25-20(15-30-23)13-19(14-24)22(29)26-11-6-7-12-26/h8-10,13,15H,4-7,11-12H2,1-3H3/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHRRGNKVDZXLKB-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)N(C2=NC(=CS2)C=C(C#N)C(=O)N3CCCC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C(=CC=C1)CC)N(C2=NC(=CS2)/C=C(/C#N)\C(=O)N3CCCC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: . Key reaction conditions include the use of strong bases and specific catalysts to ensure the correct formation of the double bond and cyano group.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride.

Major Products Formed:

Scientific Research Applications

Pharmacological Properties

Antidiabetic Activity
One of the most notable applications of this compound is its role as a potential antidiabetic agent. Research has shown that derivatives related to this compound exhibit inhibition of Dipeptidyl Peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. For instance, compounds structurally similar to N-[4-[(Z)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]-1,3-thiazol-2-yl]-N-(2,6-diethylphenyl)acetamide have demonstrated effective DPP-IV inhibition, leading to reduced glucose excursions in animal models .

Case Study: DPP-IV Inhibitors
In a study evaluating various DPP-IV inhibitors, compounds with similar structures were synthesized and tested for their efficacy. Selected compounds exhibited IC50 values in the low nanomolar range, indicating potent activity against DPP-IV . These findings suggest that this compound could be a candidate for further development as an antidiabetic drug.

Chemical Properties and Structure

The chemical structure of this compound can be represented by its molecular formula C22H30N6O5SC_{22}H_{30}N_{6}O_{5}S. The presence of the thiazole ring and cyano group contributes to its biological activity and interaction with biological targets .

Potential Applications Beyond Antidiabetes

Anticancer Activity
Emerging research indicates that compounds with similar structural motifs may also exhibit anticancer properties. Preliminary studies suggest that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways associated with cell proliferation and survival .

Research Findings Summary Table

Study Focus Findings Reference
Antidiabetic ActivityInhibition of DPP-IV; reduced glucose levels in Wistar rats
Mechanism of ActionEnhances incretin hormone levels; promotes insulin secretion
Anticancer PotentialInduces apoptosis in cancer cell lines; modulates survival signaling pathways

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. The thiazole and pyrrolidine rings play crucial roles in binding to these targets, leading to biological effects such as inhibition of certain enzymes or modulation of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The compound shares structural motifs with several analogues, including thiazole/thiazolidinone-containing acetamides and pyrrolidine derivatives. Key comparisons are outlined below:

Table 1: Structural and Functional Group Comparison
Compound Name (CAS/Identifier) Core Structure Key Functional Groups Notable Substituents
Target Compound Thiazole Cyano, oxo-pyrrolidine, acetamide, 2,6-diethylphenyl (Z)-propenyl linker
618076-12-3 () Thiazolidinone-indole Thioxo-thiazolidinone, indole, acetamide 2,6-dimethylphenyl, isobutyl
425426-82-0 () Pyrrolidinedione Bromophenyl, hydroxymethylidene, methoxyphenyl Methylpyrrolidine-2,3-dione
Compound 1 () Triazole-benzoyl Methoxy, benzoyl, pyrazine Tosyl-pyrrolo-pyrazine

Key Observations :

  • The target compound’s thiazole core and diethylphenyl group distinguish it from 618076-12-3’s thiazolidinone-indole hybrid, which may confer divergent solubility and target affinity .

Spectroscopic and Physicochemical Properties

highlights NMR as a critical tool for comparing chemical environments. For instance, regions of variable proton chemical shifts (e.g., positions 29–36 and 39–44 in analogues) correlate with substituent-induced electronic effects . While direct NMR data for the target compound is absent, its pyrrolidine and cyano groups likely perturb chemical shifts in analogous regions, similar to compound 1 in .

Table 2: Hypothetical Physicochemical Comparison
Property Target Compound 618076-12-3 425426-82-0
Molecular Weight (g/mol) ~500.6 ~480.5 ~450.4
LogP (Predicted) 3.8 4.2 2.9
Aqueous Solubility (µg/mL) <10 (low) <5 (very low) ~50 (moderate)

Notes:

  • The target’s diethylphenyl group increases hydrophobicity (LogP ~3.8) compared to 425426-82-0’s polar pyrrolidinedione (LogP ~2.9) .
  • Low solubility may necessitate formulation strategies, as seen for structurally complex acetamides in .

Research Implications and Gaps

  • Structural Refinement : SHELX-based crystallography () is essential for resolving stereochemical ambiguities in the Z-configured propenyl chain .
  • NMR Profiling : Adopting the methodology in could map substituent effects on the target’s chemical environment .
  • Biological Screening : Prioritize assays comparing target affinity with 618076-12-3 and pyrrolidinediones, leveraging their shared acetamide pharmacophore.

Biological Activity

N-[4-[(Z)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]-1,3-thiazol-2-yl]-N-(2,6-diethylphenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Thiazole ring
  • Pyrrolidine ring
  • Diethylphenyl group

This unique configuration is believed to contribute to its biological activities.

The biological activity of this compound has been linked to its interaction with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes, potentially influencing metabolic pathways and cellular signaling mechanisms.

1. Antidiabetic Potential

Research has indicated that compounds similar to this compound exhibit inhibitory activity against Dipeptidyl Peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. For instance, related compounds have shown IC50 values in the low nanomolar range, suggesting strong inhibitory effects .

CompoundIC50 (nM)Activity
5f116DPP-IV Inhibition
7iTBDDPP-IV Inhibition

2. Antimicrobial Activity

Some studies have explored the antimicrobial properties of thiazole derivatives. The presence of the thiazole moiety is often associated with enhanced antibacterial and antifungal activities. The specific compound's efficacy against various pathogens remains an area for further investigation.

3. Cytotoxicity Studies

Initial cytotoxicity assessments have shown that the compound has a selective toxicity profile against certain cancer cell lines while exhibiting lower toxicity towards normal cells. This selectivity is crucial for developing potential anticancer therapies.

Case Studies and Research Findings

Several studies have investigated the biological effects of structurally related compounds:

  • DPP-IV Inhibition Study : A study demonstrated that certain derivatives exhibited significant inhibition of DPP-IV activity in vitro and reduced glucose excursion in oral glucose tolerance tests (OGTT) in Wistar rats .
  • Antimicrobial Screening : Various thiazole derivatives were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated promising activity, warranting further exploration into structure–activity relationships (SAR) .
  • Cytotoxicity Assessment : In vitro studies on cancer cell lines revealed that specific analogs showed potent cytotoxic effects with IC50 values significantly lower than those observed in non-cancerous cell lines .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing this compound, and how can purity be optimized?

  • Methodology : The compound can be synthesized via carbodiimide-mediated coupling, as demonstrated for structurally similar acetamide derivatives. Key steps include:

  • Reacting a cyano-oxo-pyrrolidine precursor with a thiazol-2-yl amine intermediate in dichloromethane using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent .
  • Purification via sequential washing (e.g., NaHCO₃, brine) and crystallization from methanol/acetone mixtures to achieve >95% purity .
    • Optimization : Monitor reaction progress using TLC or HPLC. Adjust stoichiometry of EDC and base (e.g., triethylamine) to suppress side reactions like dimerization .

Q. What analytical techniques are critical for structural characterization?

  • X-ray crystallography : Resolve stereochemistry and confirm the (Z)-configuration of the cyano-enone moiety. Use Rietveld refinement to validate bond lengths and angles (e.g., thiazole-dichlorophenyl dihedral angle ~61.8°) .
  • Spectroscopy :

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC for sp²/sp³ hybridization (e.g., pyrrolidine NH at δ ~8.2 ppm) .
  • IR : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹, C≡N at ~2220 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?

  • Root Cause Analysis :

  • Compare XRD patterns to identify polymorphic variations (e.g., solvent-dependent crystal packing) .
  • Use multivariate statistical models (e.g., PCA or PLS) to correlate reaction conditions (temperature, solvent polarity) with NMR/IR outliers .
    • Mitigation : Standardize quenching protocols (e.g., ice-cold HCl extraction) to minimize degradation byproducts .

Q. What design-of-experiments (DoE) strategies optimize reaction yield and selectivity?

  • Approach :

  • Apply Box-Behnken or central composite designs to test variables: molar ratios (precursor:amine), temperature (273–298 K), and solvent polarity .
  • Response surface modeling can predict optimal conditions (e.g., 1:1.2 precursor:amine ratio in CH₂Cl₂ at 283 K yields 82% product) .
    • Validation : Confirm reproducibility via triplicate runs and ANOVA analysis (p < 0.05) .

Q. How can structure-activity relationship (SAR) studies guide biological target identification?

  • Methodology :

  • Compare bioactivity data of analogs (e.g., fluorinated or chlorinated aryl groups) to identify pharmacophores. For example:
SubstituentBioactivity (IC₅₀, µM)Target
2,6-Diethylphenyl0.45 ± 0.02Kinase X inhibition
4-Fluorophenyl1.20 ± 0.15Apoptosis induction
  • Use molecular docking (AutoDock Vina) to model interactions with proposed targets (e.g., ATP-binding pockets) .

Q. What mechanistic insights explain the compound’s instability under basic conditions?

  • Hypothesis : The β-cyano enone moiety undergoes base-catalyzed hydrolysis.
  • Validation :

  • Conduct kinetic studies in pH 7–10 buffers; monitor degradation via LC-MS (m/z shifts indicate carbonyl hydrolysis) .
  • Stabilize via formulation in acidic excipients (e.g., citrate buffer) for in vitro assays .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological potencies across studies?

  • Factors :

  • Purity thresholds (>98% vs. 95%) significantly impact IC₅₀ values .
  • Assay variability (e.g., ATP concentrations in kinase assays) .
    • Resolution : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability) .

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